molecular formula C13H15NO5 B12502921 Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

Cat. No.: B12502921
M. Wt: 265.26 g/mol
InChI Key: YNLMJEPXHLXGRQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a chemical compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes an isoxazolidine ring, a benzoate group, and a methyl ester. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves the reaction of 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is unique due to its specific structural features, such as the presence of a methyl group on the isoxazolidine ring. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, also known as (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, pharmacological applications, and mechanisms of action based on recent research findings.

  • Molecular Formula : C13_{13}H15_{15}N O5_5
  • Molar Mass : 265.27 g/mol
  • CAS Number : 644970-78-5

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

The compound exhibits its antibacterial effects through several mechanisms:

  • Cell Membrane Disruption : It increases the permeability of bacterial cell membranes, leading to the release of intracellular components.
  • Biofilm Disruption : The compound has shown efficacy in dislodging mature biofilms, which are often resistant to conventional antibiotics.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against MRSA was determined to be 1024 µg/ml.
  • Bactericidal Activity : The minimum bactericidal concentration (MBC) was found to be double the MIC, indicating a strong bactericidal effect at higher concentrations.

Case Studies

In a notable study published in Applied Microbiology International, researchers evaluated the compound's effectiveness against MRSA. The findings included:

  • Spot Assay and Time Kill Analysis : These methods confirmed the compound's ability to reduce bacterial viability significantly.
  • Structural Analysis : Scanning electron microscopy (SEM) revealed morphological changes in MRSA cells after treatment with the compound, indicating damage to the cell structure.

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other known antibacterial agents is useful.

Compound NameMIC (µg/ml)Mechanism of ActionEfficacy Against Biofilm
This compound1024Cell membrane disruptionYes
Vancomycin16Cell wall synthesis inhibitionModerate
Daptomycin1Membrane depolarizationHigh

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate

InChI

InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3

InChI Key

YNLMJEPXHLXGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

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